Product packaging for 1-(5-Methylthiophen-2-yl)propan-2-amine(Cat. No.:CAS No. 30433-94-4)

1-(5-Methylthiophen-2-yl)propan-2-amine

Cat. No.: B2459921
CAS No.: 30433-94-4
M. Wt: 155.26
InChI Key: HETNGCXNWLZADN-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)propan-2-amine (CID: 16495113) is a synthetic organic compound with the molecular formula C8H13NS and a molecular weight of 155.26 g/mol . This molecule features a propan-2-amine chain linked to a 5-methylthiophen-2-yl group, a structure of significant interest in medicinal chemistry and pharmacology research. The compound's structural characteristics, defined by the SMILES notation CC1=CC=C(S1)CC(C)N , position it as a valuable chemical intermediate for exploring structure-activity relationships in heterocyclic chemistry. Researchers utilize this compound primarily as a key synthetic precursor in the development of novel thiophene-containing derivatives with potential pharmacological activities. Thiophene-based compounds similar to this amine have demonstrated relevance in various therapeutic areas, including investigations as non-steroidal anti-inflammatory agents and potential antineoplastic applications . The methyl-substituted thiophene moiety contributes to enhanced lipid solubility and potential blood-brain barrier permeability, making this compound particularly valuable for neuropharmacology research. The chiral center at the propan-2-amine portion allows for investigation of enantioselective interactions with biological targets, with the (2S)-enantiomer being separately identified in chemical databases . As a research chemical, this compound is employed in analytical method development, with predicted collision cross-section values of 133.2 Ų for [M+H]+ adducts facilitating LC-MS method optimization . Strictly for research purposes in laboratory settings only. Not for diagnostic, therapeutic, or consumer use. Handle in accordance with appropriate laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NS B2459921 1-(5-Methylthiophen-2-yl)propan-2-amine CAS No. 30433-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylthiophen-2-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS/c1-6(9)5-8-4-3-7(2)10-8/h3-4,6H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETNGCXNWLZADN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30433-94-4
Record name 1-(5-methylthiophen-2-yl)propan-2-amine
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Advanced Analytical Methodologies for Structural Elucidation and Quantification of 1 5 Methylthiophen 2 Yl Propan 2 Amine

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 1-(5-methylthiophen-2-yl)propan-2-amine, enabling its separation from impurities and the resolution of its stereoisomers. The choice of technique depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. nih.gov For a compound like this compound, developing a robust HPLC method is a critical first step for quantification and purity assessment. Method development typically involves optimizing the stationary phase, mobile phase composition, and detector settings.

Reversed-phase HPLC (RP-HPLC) is a common starting point. A C18 or phenyl-hexyl column would likely be effective for separating the target compound based on its moderate polarity. The mobile phase would typically consist of an aqueous buffer (such as ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure good peak shape and resolution from potential impurities.

Key considerations for HPLC method development include:

Column Selection: A phenyl-hexyl column could offer alternative selectivity due to potential π-π interactions with the thiophene (B33073) ring.

Mobile Phase pH: The pH of the aqueous component of the mobile phase must be carefully controlled to ensure the amine group is in a consistent protonation state (typically protonated at acidic pH), which is crucial for reproducible retention times.

Detector: A Diode Array Detector (DAD) or UV-Vis detector would be suitable, set to a wavelength where the thiophene chromophore exhibits maximum absorbance.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column Phenyl-Hexyl, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Detector DAD, 235 nm
Injection Volume 2 µL

Gas Chromatography (GC) is another powerful technique for separating volatile and thermally stable compounds. ccsknowledge.com However, the direct analysis of primary amines like this compound by GC can be challenging. These highly active compounds often interact with the stationary phase or active sites in the GC system, leading to poor peak shape (tailing) and potential sample loss. labrulez.com

To overcome these issues, several strategies can be employed:

Column Deactivation: Specialized, base-deactivated columns, such as those with a polyethylene (B3416737) glycol (wax) stationary phase or dedicated volatile amine columns, are essential to minimize peak tailing. ccsknowledge.comlabrulez.com

Derivatization: The primary amine group can be chemically modified through derivatization to make the molecule more volatile and less polar, thereby improving its chromatographic behavior. researchgate.net Acylation or silylation are common derivatization techniques that replace the active hydrogens on the amine group, resulting in sharper, more symmetrical peaks. researchgate.net

GC is particularly useful when coupled with a mass spectrometer for identification purposes. A flame ionization detector (FID) provides good sensitivity for general quantification, while a sulfur chemiluminescence detector (SCD) offers high selectivity and sensitivity for sulfur-containing compounds like thiophenes. shimadzu.com

Since this compound possesses a stereogenic center, it exists as a pair of enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles, making their separation and individual quantification crucial. nih.govnih.gov Chiral chromatography, particularly chiral HPLC, is the most effective method for this purpose. mdpi.comscispace.com

This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com The most common CSPs are based on polysaccharides like cellulose (B213188) or amylose, which are derivatized with various functional groups (e.g., phenylcarbamates). nih.govresearchgate.net

Method development for chiral separation involves screening a variety of CSPs and mobile phases to find the optimal conditions for resolution. mdpi.com Both normal-phase (e.g., hexane/ethanol) and reversed-phase or polar organic modes can be effective. mdpi.com The goal is to achieve baseline resolution (Rs > 1.5) to allow for accurate quantification of each enantiomer's purity, often expressed as enantiomeric excess (ee). mdpi.comresearchgate.net

Table 2: Examples of Chiral Stationary Phases for Screening of Chiral Amines

CSP TypeCommon Trade NamesPotential Mobile Phases
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD, Lux Amylose-1Hexane/Isopropanol, Methanol/Acetonitrile
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD, Lux Cellulose-1Hexane/Ethanol, Acetonitrile
Cellulose tris(3-chloro-5-methylphenylcarbamate) Chiralpak IGPolar Organic, Reversed-Phase
Macrocyclic Glycopeptide (Teicoplanin) Chirobiotic TMethanol/Acetic Acid/Triethylamine

Mass Spectrometry (MS) for Comprehensive Characterization

Mass Spectrometry (MS) is an indispensable tool for the structural analysis of this compound. It provides information about the compound's molecular weight and elemental composition, and its fragmentation patterns offer insights into the molecular structure.

When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) serves as a powerful tool for both identifying and quantifying volatile compounds. After separation on the GC column, the analyte enters the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner.

The resulting mass spectrum is a fingerprint of the molecule. For this compound (C₈H₁₃NS, molecular weight 155.26 g/mol ), the molecular ion peak (M⁺˙) would be expected at a mass-to-charge ratio (m/z) of 155. The fragmentation pattern would likely involve cleavage of the carbon-carbon bond beta to the nitrogen atom, a characteristic fragmentation for amines, leading to a prominent base peak at m/z 44 ([C₂H₆N]⁺). Another significant fragment would likely correspond to the methyl-substituted thiophene methyl cation at m/z 111 ([C₆H₇S]⁺) from cleavage alpha to the ring.

Table 3: Predicted Key Mass Fragments for this compound in GC-EI-MS

m/zProposed Fragment IonFormula
155Molecular Ion[C₈H₁₃NS]⁺˙
111Thiophene-methyl cation[C₆H₇S]⁺
44Isopropylamine (B41738) fragment[C₂H₆N]⁺

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique, particularly well-suited for analyzing compounds that are not amenable to GC, such as many polar amines. gassnova.no The use of soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. acs.orgresearchgate.net For this compound, this would correspond to an ion at m/z 156.08415. uni.lu

High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), can measure the mass of this ion with extremely high accuracy, allowing for the determination of the elemental formula and unambiguous confirmation of the compound's identity.

Tandem mass spectrometry (MS/MS) adds another layer of specificity and is the gold standard for quantification in complex matrices. In this technique, the precursor ion (e.g., m/z 156.1) is selected, fragmented via collision-induced dissociation (CID), and specific product ions are monitored. kuleuven.be This process, known as Selected Reaction Monitoring (SRM), provides excellent sensitivity and selectivity by filtering out background noise.

Table 4: Predicted Adducts and Collision Cross Section (CCS) for this compound

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 156.08415133.2
[M+Na]⁺ 178.06609141.2
[M-H]⁻ 154.06959136.9
[M]⁺ 155.07632133.7

Data sourced from PubChem and predicted using CCSbase. uni.lu

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. In the analysis of this compound, the protonated molecule, [M+H]⁺ (m/z 156.08415), is typically selected as the precursor ion. uni.lu Collision-induced dissociation (CID) of this precursor ion would be expected to yield a series of characteristic product ions, revealing the molecule's connectivity.

The primary fragmentation pathways are dictated by the most labile bonds and the most stable resulting fragments. For this compound, two main fragmentation routes are anticipated:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. docbrown.infomdpi.com This would result in the loss of a methyl radical from the isopropylamine moiety, leading to a stable iminium ion.

Benzylic-type Cleavage: The bond between the propan-2-amine side chain and the thiophene ring is a point of likely cleavage. This benzylic-type fission would lead to the formation of a resonance-stabilized methyl-substituted thiophenylmethyl cation.

Further fragmentation could involve the rupture of the thiophene ring itself, a process influenced by the position of substituents. arkat-usa.org The analysis of these fragmentation patterns provides a reliable fingerprint for the identification of the compound.

Table 1: Predicted Major MS/MS Fragment Ions of [this compound+H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Structure of Fragment Neutral Loss Fragmentation Pathway
156.08 111.04 5-methylthiophen-2-yl-methyl cation C₃H₈N Benzylic-type Cleavage

Note: The m/z values are theoretical and based on common fragmentation patterns for similar structures.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a compound with high accuracy and precision. For this compound (C₈H₁₃NS), HRMS provides an accurate mass measurement of the molecular ion, which can be used to confirm its chemical formula. wvu.edu

The predicted monoisotopic mass of the neutral molecule is 155.07687 Da. uni.lu An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass to within a few parts per million (ppm). wvu.edumdpi.com This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby providing a high degree of confidence in the compound's identification. For instance, the accurate mass of the protonated molecule [M+H]⁺ would be measured and compared to the calculated value of 156.08415 Da. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of this compound.

Proton (¹H) and Carbon-¹³ (¹³C) NMR Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the protons on the thiophene ring, the methyl group attached to the ring, the methylene (B1212753) bridge, and the isopropylamine moiety. The splitting patterns (multiplicities) of these signals, governed by the n+1 rule, would confirm the connectivity between adjacent protons. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Eight distinct signals would be expected for this compound, corresponding to the five carbons of the methylthiophene ring and the three carbons of the propan-2-amine side chain.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) & Multiplicity Predicted ¹³C Chemical Shift (ppm)
Thiophene-H3 ~6.6 (d) ~123
Thiophene-H4 ~6.8 (d) ~125
Thiophene-CH₃ ~2.4 (s) ~15
Methylene (-CH₂-) ~2.8 (d) ~45
Methine (-CH-) ~3.1 (m) ~50
Amine (-NH₂) ~1.5 (br s) N/A
Propyl-CH₃ ~1.1 (d) ~23
Thiophene-C2 N/A ~145

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Solvent is assumed to be CDCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It would be used to confirm the proton-proton connectivities within the propan-2-amine side chain and the thiophene ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each carbon signal based on the chemical shift of the proton attached to it. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the different fragments of the molecule, such as linking the methylene bridge to the thiophene ring at the C2 position. mdpi.com

Conformational Analysis via Vibrational and Chiroptical Spectroscopy

While NMR provides the constitutional structure, vibrational and chiroptical spectroscopies can offer insights into the three-dimensional arrangement or conformation of the molecule. Since this compound is chiral (the methine carbon is a stereocenter), chiroptical techniques like Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) could be employed. These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the molecule's stereochemistry and conformational preferences in solution. Theoretical calculations would be required to correlate the observed spectra with specific molecular conformations.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the vibration of its bonds.

For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the amine (N-H stretching and bending), alkyl groups (C-H stretching and bending), and the substituted thiophene ring (C=C and C-S stretching, C-H bending). docbrown.infonist.gov

Table 3: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂) N-H Stretch 3300-3500 (two bands)
Primary Amine (R-NH₂) N-H Bend (Scissoring) 1590-1650
Alkyl C-H C-H Stretch 2850-2960
Aromatic C-H (Thiophene) C-H Stretch ~3100
Thiophene Ring C=C Stretch 1500-1600

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful non-destructive technique for identifying the functional groups and structural features of a molecule. It operates on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational energies. The resulting spectrum is a unique molecular fingerprint.

For this compound, the FTIR spectrum is characterized by absorption bands corresponding to the vibrations of its primary amine group, the alkyl chain, and the substituted thiophene ring. The primary amine group (-NH₂) typically exhibits two distinct stretching vibrations in the 3400-3300 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the methyl and methylene groups on the propanamine side chain and the methyl group on the thiophene ring are expected in the 3000-2850 cm⁻¹ range.

The aromatic thiophene ring gives rise to several characteristic bands. C-H stretching vibrations from the ring are anticipated just above 3000 cm⁻¹. The aromatic C=C stretching vibrations within the thiophene ring are typically observed in the 1530-1430 cm⁻¹ region. iosrjournals.org Additionally, the C-S stretching mode of the thiophene ring can be found in the 710-687 cm⁻¹ range. iosrjournals.org

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibrational ModeFunctional Group/Moiety
3400-3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)
3100-3000C-H StretchThiophene Ring
2960-2850C-H StretchAlkyl (CH₃, CH₂, CH)
1650-1550N-H Bend (Scissoring)Primary Amine (-NH₂)
1530-1430C=C StretchThiophene Ring
1470-1430CH₂ Bend (Scissoring)Alkyl Chain
1380-1370CH₃ Symmetric BendMethyl Group
~800C-H Out-of-Plane Bend2,5-disubstituted Thiophene
710-687C-S StretchThiophene Ring

Note: The exact positions of these bands can be influenced by the molecular environment and sample phase.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information about the vibrational, rotational, and other low-frequency modes in a molecule. While FTIR is particularly sensitive to polar functional groups like amines, Raman spectroscopy excels in detecting vibrations of non-polar bonds and symmetric vibrations, such as those found in the aromatic thiophene ring. rsc.org

The Raman spectrum of this compound would be dominated by signals from the thiophene ring. The symmetric C=C stretching vibration of the ring typically produces a very strong Raman band. researchgate.net The C-S stretching vibrations within the ring are also readily observed. iosrjournals.org The aliphatic side chain will contribute to the spectrum with C-H stretching and bending modes, though these are often weaker than the ring vibrations. The analysis of Raman spectra, often in conjunction with FTIR data, allows for a more complete assignment of the vibrational modes of the molecule. iosrjournals.orgrsc.org

Table 2: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeFunctional Group/Moiety
3100-3000C-H StretchThiophene Ring
2960-2850C-H StretchAlkyl (CH₃, CH₂, CH)
~1530C=C StretchThiophene Ring
~1413C=C StretchThiophene Ring
~1354Ring VibrationThiophene Ring
~1060Ring BreathingThiophene Ring
710-687C-S StretchThiophene Ring

Note: Raman shifts are analogous to FTIR frequencies. The intensity of Raman bands depends on the change in polarizability of the bond during vibration.

Application of Chemometrics for Data Interpretation

Chemometrics employs multivariate statistics to extract meaningful information from complex chemical data. curtin.edu.au When analyzing substances like this compound, especially in complex mixtures or for quantitative purposes, chemometric methods are invaluable for interpreting the large datasets generated by spectroscopic techniques like FTIR and Raman. researchgate.net

One common application is qualitative analysis using pattern recognition techniques such as Principal Component Analysis (PCA) or Hierarchical Cluster Analysis (HCA). nih.gov These methods can reduce the dimensionality of the spectral data, allowing for the visualization of similarities and differences between samples. For instance, PCA could be used to differentiate between batches of this compound or to distinguish it from structurally related impurities or analogues based on subtle variations in their spectral fingerprints. nih.govnih.gov

For quantitative analysis, regression methods like Partial Least Squares (PLS) regression are frequently used. researchgate.net PLS is particularly effective for handling spectroscopic data where there is a high degree of correlation between variables (i.e., absorbance values at adjacent wavenumbers). A PLS model can be built by correlating the FTIR or Raman spectra of a set of calibration samples with known concentrations of this compound. This calibrated model can then be used to accurately predict the concentration of the compound in unknown samples. This approach has been successfully used for the quantification of related compounds like amphetamine in seized products. researchgate.net

In Vitro Metabolic Studies and Biotransformation Pathways of 1 5 Methylthiophen 2 Yl Propan 2 Amine

Methodological Approaches for In Vitro Metabolism Investigations

In vitro metabolism studies are fundamental in drug discovery and development to predict the in vivo pharmacokinetic behavior of a new chemical entity. These studies utilize various biological systems to simulate the metabolic processes that occur in the liver.

Human liver microsomes are subcellular fractions of the endoplasmic reticulum of hepatocytes and are a primary tool for in vitro drug metabolism studies. They contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.govnih.gov The general procedure for investigating the metabolism of a compound like 1-(5-Methylthiophen-2-yl)propan-2-amine would involve:

Incubation: The compound is incubated with human liver microsomes in the presence of cofactors such as NADPH, which is essential for CYP enzyme activity.

Analysis: Following incubation, the mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to separate and identify the parent compound and its metabolites.

Metabolic Stability: These experiments can determine the metabolic stability of the compound, providing an estimate of its intrinsic clearance.

To identify the specific enzymes responsible for metabolism, recombinant enzymes, which are individual drug-metabolizing enzymes expressed in a cellular system, are used. The S9 fraction, which contains both microsomal and cytosolic enzymes, can also be employed to investigate a broader range of metabolic reactions.

Recombinant Enzymes: Incubating the compound with a panel of individual recombinant CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) helps to pinpoint which specific isoenzyme is responsible for a particular metabolic transformation.

S9 Fractions: The S9 fraction is useful for studying both Phase I and Phase II metabolic pathways as it contains a wider array of enzymes compared to microsomes alone.

Hepatocytes, the primary cells of the liver, provide a more complete and physiologically relevant in vitro model as they contain the full complement of drug-metabolizing enzymes and cofactors. europa.eu

Suspension vs. Plated Hepatocytes: Studies can be conducted with hepatocytes in suspension for short-term incubations or as plated cultures for longer-term experiments.

Metabolite Profiling: Hepatocyte models are valuable for generating a comprehensive profile of both Phase I and Phase II metabolites, offering a closer prediction of in vivo metabolism.

Identification and Structural Elucidation of Phase I and Phase II Metabolites

Drug metabolism is broadly categorized into Phase I and Phase II reactions. longdom.orgpharmaguideline.comrroij.com

Phase I Metabolism: These reactions typically introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the parent compound, making it more polar. longdom.orgderangedphysiology.com Common Phase I reactions include oxidation, reduction, and hydrolysis. pharmaguideline.com For this compound, potential Phase I metabolic pathways could involve hydroxylation of the thiophene (B33073) ring or the methyl group, N-dealkylation, or deamination of the propan-2-amine side chain.

Phase II Metabolism: In these conjugation reactions, an endogenous molecule is added to the parent compound or its Phase I metabolite, further increasing its water solubility and facilitating excretion. longdom.orgpharmaguideline.comupol.cz Common Phase II reactions include glucuronidation, sulfation, acetylation, and glutathione conjugation. derangedphysiology.comupol.cz Metabolites of this compound formed in Phase I could subsequently undergo these conjugation reactions.

The identification and structural elucidation of these metabolites are typically achieved using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Contribution of Major Drug-Metabolizing Enzymes

CYP isoenzyme phenotyping, or reaction phenotyping, aims to identify the specific CYP enzymes responsible for the metabolism of a compound. This can be achieved through several methods:

Recombinant Human CYPs: As mentioned earlier, incubating the compound with individual recombinant CYP enzymes allows for direct assessment of which enzymes produce which metabolites.

Chemical Inhibition: Utilizing known selective inhibitors for specific CYP isoenzymes in incubations with human liver microsomes can reveal the contribution of each enzyme. A reduction in the formation of a metabolite in the presence of a specific inhibitor indicates the involvement of that enzyme.

Correlation Analysis: The rate of metabolite formation is correlated with the activity of specific CYP isoenzymes across a panel of individual human liver microsomes with known variations in CYP expression.

Without experimental data for this compound, the specific metabolites and the CYP isoenzymes involved in its biotransformation remain undetermined.

Flavin-Containing Monooxygenase (FMO) Activity

Flavin-Containing Monooxygenases are a family of enzymes that play a significant role in the metabolism of a wide variety of nitrogen- and sulfur-containing xenobiotics. Structurally, this compound possesses a primary amine group, which is a potential site for FMO-mediated metabolism. FMOs catalyze the N-oxygenation of primary, secondary, and tertiary amines.

While direct experimental data on the FMO-mediated metabolism of this compound is not extensively available in the current body of scientific literature, inferences can be drawn from studies on structurally similar compounds, such as amphetamine and its analogues. For instance, amphetamine and methamphetamine are known to be N-oxygenated by the human FMO3 to their corresponding hydroxylamines. nih.gov This reaction can be a significant pathway in the biotransformation of such compounds. Given the presence of the primary amine in this compound, it is plausible that it could also serve as a substrate for FMO enzymes, leading to the formation of a hydroxylamine metabolite.

The potential for FMO-mediated metabolism is significant as it can lead to the formation of metabolites with different pharmacological and toxicological profiles compared to the parent compound. The table below summarizes the known FMO-mediated reactions on compounds structurally related to this compound.

EnzymeSubstrate ExampleMetaboliteReference
FMO3 (+)- and (-)-AmphetamineAmphetamine Hydroxylamine nih.gov
FMO3 MethamphetamineMethamphetamine Hydroxylamine nih.gov
FMO1 N,N-dimethylamphetamineN,N-dimethylamphetamine N-oxide nih.gov

This table presents data for structurally related compounds to illustrate the potential role of FMO in the metabolism of this compound, for which direct experimental data is not currently available.

Monoamine Oxidase (MAO) Involvement

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of endogenous and exogenous monoamines. They catalyze the oxidative deamination of their substrates. The propan-2-amine side chain of this compound makes it a potential substrate for MAO enzymes. Amphetamine and its derivatives are well-known inhibitors and, in some cases, substrates of MAO. nih.govnih.gov

The presence of a methyl group on the α-carbon of the side chain, as seen in this compound, is a key structural feature. In amphetamine, this α-methyl group significantly influences its interaction with MAO, rendering it a poor substrate and a competitive inhibitor of the enzyme. nih.gov This structural characteristic is shared with this compound. Therefore, it is hypothesized that this compound may act as an inhibitor of MAO rather than being extensively metabolized by it. Inhibition of MAO can lead to significant pharmacological effects and drug-drug interactions by increasing the levels of monoamine neurotransmitters.

The table below illustrates the MAO inhibitory activity of amphetamine and related compounds, providing a basis for predicting the potential interaction of this compound with this enzyme.

EnzymeCompound ExampleInteractionReference
MAO-A AmphetamineInhibitor nih.gov
MAO-B Phenethylamine (B48288)Substrate nih.gov
MAO-A/B Amphetamine DerivativesInhibitors nih.govresearchgate.net

Uridine 5'-Diphospho-Glucuronosyltransferase (UGT) and Sulfotransferase (SULT) Activities

Phase II metabolism, involving conjugation reactions, is a crucial pathway for the detoxification and elimination of xenobiotics. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) are key enzyme families in this process. nih.gov These enzymes typically act on functional groups such as hydroxyl, carboxyl, and amino moieties.

For this compound, the primary amine group represents a potential site for both glucuronidation and sulfation. While N-glucuronidation of primary amines can occur, it is often a less common pathway compared to O-glucuronidation of hydroxylated metabolites. Therefore, it is likely that Phase I metabolism, potentially involving hydroxylation of the thiophene ring or the propyl side chain, would precede conjugation by UGTs. The metabolism of thiophene-containing drugs can involve the formation of hydroxylated metabolites, which would then be susceptible to glucuronidation. acs.org

Similarly, SULTs catalyze the transfer of a sulfonate group to nucleophilic functional groups. N-sulfation of primary amines is a known metabolic pathway. Therefore, this compound could potentially undergo direct N-sulfation, or more likely, sulfation of a previously formed hydroxylated metabolite.

The table below summarizes the types of conjugation reactions catalyzed by UGTs and SULTs on functional groups present in or potentially formed from this compound.

Enzyme FamilySubstrate Functional GroupType of ConjugationExample SubstrateReference
UGT Hydroxyl (-OH)O-Glucuronidation4-hydroxy-3-methoxymethamphetamine nih.gov
UGT Amine (-NH2)N-GlucuronidationAromatic amines xenosite.org
SULT Hydroxyl (-OH)O-SulfationPhenolic compounds nih.gov
SULT Amine (-NH2)N-SulfationAromatic amines nih.gov

This table illustrates the general activities of UGT and SULT enzymes on relevant functional groups, as specific data for this compound is not available.

Challenges in In Vitro Metabolism Research for Slowly Metabolized Compounds

A significant challenge in the in vitro assessment of drug metabolism is accurately predicting the in vivo clearance of slowly metabolized, or "low-turnover," compounds. Conventional in vitro systems, such as liver microsomes and suspended hepatocytes, have limitations in their ability to reliably predict the metabolic fate of such molecules.

The primary issue stems from the limited viability and enzymatic activity of these in vitro systems over extended incubation periods. For instance, the metabolic activity of human liver microsomes is generally robust for only about one hour. This timeframe is often insufficient to observe significant depletion of a slowly metabolized parent compound, making it difficult to calculate an accurate intrinsic clearance value. Consequently, the clearance of low-turnover compounds is frequently overpredicted, leading to an underestimation of their in vivo half-life.

To address these limitations, several alternative in vitro models have been developed. These include:

Plated Human Hepatocytes: Culturing hepatocytes in a monolayer allows for longer incubation times, extending up to 48 hours or more. This prolonged viability enables the detection of metabolism for slowly cleared compounds.

Hepatocyte Co-culture Systems: Co-culturing hepatocytes with other cell types, such as fibroblasts, can help maintain their differentiated state and metabolic capacity for even longer periods.

Hepatocyte Relay Method: This technique involves sequentially incubating the compound with fresh batches of suspended hepatocytes, thereby overcoming the time limitation of a single incubation.

The table below outlines the key challenges and potential solutions in the in vitro study of slowly metabolized compounds.

ChallengeConsequencePotential Solution
Rapid decline of enzyme activity in vitro Insufficient metabolite formation for detection and characterization.Use of longer-term culture systems (e.g., plated hepatocytes, co-cultures).
Inability to measure significant parent drug depletion Inaccurate calculation of intrinsic clearance (CLint).Extended incubation times; hepatocyte relay method.
Overprediction of in vivo clearance Underestimation of drug half-life and exposure.Utilization of more physiologically relevant in vitro models with longer functional lifespans.
Low amounts of metabolites generated Difficulty in structural identification of metabolites.Use of more sensitive analytical techniques; larger scale incubations with stable systems.

These advanced in vitro models offer a more accurate and reliable means of investigating the biotransformation of low-turnover compounds like this compound, ultimately leading to better predictions of their human pharmacokinetics.

Computational Chemistry and Molecular Modeling of 1 5 Methylthiophen 2 Yl Propan 2 Amine

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are pivotal for elucidating the electronic structure and reactivity of 1-(5-Methylthiophen-2-yl)propan-2-amine. DFT methods, such as those employing the B3LYP functional, are used to model the inter-ring torsional angles and electron correlation, which are crucial for understanding the molecule's properties. acs.org These calculations can determine various electronic properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. For thiophene (B33073) derivatives, theoretical calculations have shown that substitutions on the thiophene ring can modulate these energy gaps. researchgate.net The molecular electrostatic potential map would reveal the regions most susceptible to electrophilic and nucleophilic attack, with the nitrogen atom of the amine group and the sulfur atom of the thiophene ring being regions of particular interest.

Table 1: Representative Quantum Mechanical Calculation Parameters for Thiophene Derivatives

ParameterTypical Value/MethodSignificance
Method Density Functional Theory (DFT)Provides a good balance between accuracy and computational cost for electronic structure calculations.
Functional B3LYPA commonly used hybrid functional for organic molecules.
Basis Set 6-31G(d) or higherDescribes the atomic orbitals used in the calculation.
Calculated Properties HOMO/LUMO energies, electrostatic potential, bond lengths, and anglesInform on reactivity, stability, and molecular geometry.

Note: The data in this table is representative of typical computational studies on thiophene derivatives and is not specific to this compound.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational flexibility and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the preferred three-dimensional arrangements (conformers) of the compound and how it interacts with its environment, such as solvent molecules or biological macromolecules.

Prediction of Metabolic Sites and Stability Using In Silico Models

In silico models are widely used to predict the metabolic fate of chemical compounds, including the identification of potential sites of metabolism and the stability of the molecule. For this compound, which is a structural analog of amphetamine, metabolic pathways can be predicted by analogy to amphetamine and other thiophene-containing compounds. helsinki.firesearchgate.net

The primary sites of metabolism for amphetamine and its analogs include hydroxylation of the aromatic ring and N-dealkylation of the amine group. nih.gov Therefore, for this compound, the thiophene ring and the amine group are likely to be major sites of metabolic modification. In silico tools can predict the likelihood of metabolism at different atomic sites, guiding the design of analytical methods for detecting potential metabolites.

Table 2: Predicted Metabolic Pathways for this compound

Metabolic ReactionPotential SitePredicted Metabolite
Aromatic Hydroxylation Thiophene RingHydroxylated thiophene derivative
N-Dealkylation Amine Group1-(5-Methylthiophen-2-yl)propan-2-one
Oxidative Deamination Amine GroupPhenylacetone analogue

Note: This table is based on the known metabolism of structurally similar compounds and represents predicted, not experimentally confirmed, pathways.

Development of Predictive Models for Chemical Attributes (e.g., using Machine Learning, Support Vector Machines)

Machine learning and other statistical modeling techniques are increasingly used to develop predictive models for various chemical attributes, such as toxicity, solubility, and degradation rates. For a class of compounds like primary amines, quantitative structure-property relationship (QSPR) models can be developed to correlate molecular descriptors with experimental data.

For example, studies have used multiple linear regression and machine learning approaches like CatBoost to predict the oxidative degradation rates of amines. nih.govacs.org Such models can be trained on a dataset of amines with known degradation rates to predict the stability of new compounds like this compound. These predictive models are valuable for screening and prioritizing compounds in various applications. nih.govacs.org

Studies on Host-Guest Interactions with Supramolecular Assemblies

The interaction of small molecules with supramolecular assemblies, such as cyclodextrins, is an active area of research with applications in drug delivery and formulation. Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. nih.govmdpi.com

The thiophene moiety of this compound, being hydrophobic, could potentially form an inclusion complex with the cavity of a cyclodextrin (B1172386) like β-cyclodextrin. mdpi.com Such host-guest interactions can alter the physicochemical properties of the guest molecule, such as its solubility and stability. Computational methods, including molecular docking and MD simulations, can be employed to study the geometry and thermodynamics of these interactions, providing insights into the formation and stability of such complexes.

Structure Activity Relationship Sar and Analog Design Based on 1 5 Methylthiophen 2 Yl Propan 2 Amine Scaffold

Principles of Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug design. The core principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. researchgate.net By systematically altering the chemical structure of a molecule, researchers can observe corresponding changes in its biological effects, thereby identifying the key structural features, known as pharmacophores, responsible for its activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is an advancement of SAR that aims to establish a mathematical correlation between the chemical structure and biological activity. fiveable.meijnrd.org Instead of qualitative observations, QSAR models use statistical methods to relate numerical descriptors of a molecule's physicochemical properties to its observed activity. wikipedia.org The general form of a QSAR model can be expressed as:

Activity = f (molecular descriptors) + error wikipedia.org

These models are powerful tools in drug discovery, enabling the prediction of the activity of novel, unsynthesized compounds. fiveable.me This predictive capability helps prioritize which molecules to synthesize and test, thereby accelerating the drug development process. rsc.org The development of a robust QSAR model involves selecting relevant molecular descriptors, choosing a statistical method (e.g., multiple linear regression, machine learning algorithms), and validating the model's predictive power. fiveable.meacs.org

Methodologies for Deriving SAR Insights from Analogue Series

SAR insights are derived by synthesizing and testing a series of analogues, where each compound represents a systematic structural modification of a parent or "lead" molecule. researchgate.net One common approach is to make single, discrete changes at a time, allowing for a clear correlation between that specific modification and the resulting change in activity.

Key methodologies include:

Substituent Modification : Altering substituents on a core scaffold to probe the effects of sterics, electronics, and lipophilicity. For example, changing a methyl group to a larger ethyl group or a more electron-withdrawing trifluoromethyl group.

Bioisosteric Replacement : Swapping functional groups with other groups that have similar physical or chemical properties to see if activity is maintained or improved.

Homologation : Systematically increasing the length of an alkyl chain to determine the optimal size for interaction with a biological target.

Conformational Constraint : Introducing rings or other rigid features to lock the molecule into a specific conformation, which can help identify the bioactive conformation. nih.gov

A powerful technique in modern SAR analysis is Matched Molecular Pair Analysis (MMPA) . This method involves the computational analysis of large datasets of compounds to identify pairs of molecules that differ by only a single, well-defined structural transformation. rsc.org By analyzing the activity changes across many such pairs, robust statistical insights can be gained about the effect of specific structural modifications.

The data gathered from these systematic modifications are often compiled into SAR tables to visualize trends.

Table 1: Hypothetical SAR Data for an Analogue Series This table illustrates how SAR data is typically organized. The activity data is purely for exemplary purposes.

AnalogueModification from Parent ScaffoldBiological Activity (e.g., IC₅₀, nM)SAR Insight
Parent-100Baseline activity
Analogue ARemove methyl group from thiophene (B33073)500Methyl group is beneficial for activity
Analogue BN-methylation of amine80Small alkyl group on amine is tolerated/slightly beneficial
Analogue CN,N-dimethylation of amine300Bulky substitution on amine decreases activity
Analogue DReplace thiophene with phenyl250Thiophene ring is preferred over phenyl ring

Rational Design of Modified 1-(5-Methylthiophen-2-yl)propan-2-amine Analogues

Rational design of analogues of this compound involves making targeted modifications to its two primary components: the 5-methylthiophene ring and the propan-2-amine side chain. nih.govresearchgate.net The goal is to probe and optimize interactions with a biological target based on SAR principles.

Modifications to the Thiophene Ring:

Position and Nature of Substituents : The methyl group at the 5-position can be replaced with other groups to explore steric and electronic effects. For instance, larger alkyl groups (ethyl, propyl) could probe the size of a hydrophobic pocket, while electron-withdrawing groups (e.g., halogens like Cl, F) or electron-donating groups (e.g., methoxy) could alter the ring's electronic properties and potential for hydrogen bonding.

Ring Bioisosteres : The thiophene ring itself could be replaced with other aromatic or heteroaromatic systems like furan, pyrrole, or even a phenyl ring to assess the importance of the sulfur atom and the specific geometry of the five-membered ring. researchgate.net

Modifications to the Amine Side Chain:

N-Alkylation : The primary amine can be mono- or di-alkylated with various alkyl groups (methyl, ethyl, etc.). researchgate.net This probes for space at the binding site and can alter the amine's basicity and hydrogen-bonding capability.

Side Chain Length and Branching : The propyl chain can be lengthened (e.g., to a butyl chain) or shortened. The position of the methyl group on the side chain (the α-methyl group) is often critical for the activity of phenethylamine-like compounds, and its removal or relocation would be a key modification to investigate. nih.govub.edu

Stereochemistry : The amine is attached to a chiral center. Synthesizing and testing the individual (S) and (R) enantiomers is crucial, as biological targets often exhibit stereoselectivity. nih.gov

Table 2: Rational Design Strategies for this compound Analogues

Structural LocusProposed ModificationRationale
Thiophene RingVary substituent at C5 (e.g., H, Cl, OCH₃)Probe electronic and steric requirements of the binding pocket.
Replace thiophene with phenyl or furanDetermine the importance of the sulfur heteroatom and ring size.
Amine Side ChainN-methylation or N-ethylationInvestigate space around the amine binding site and impact on pKa.
Lengthen or shorten the alkyl chainOptimize the distance between the aromatic ring and the amine.
Synthesize and test pure (S) and (R) enantiomersEvaluate stereochemical preference of the biological target.

Correlation of Molecular Descriptors with Chemical Reactivity and Interactions

Key Descriptor Classes:

Electronic Descriptors : These describe the electronic properties of the molecule. For amines, the basicity (pKa) is a critical descriptor, as it determines the protonation state at physiological pH. Other descriptors include atomic partial charges (especially on the nitrogen atom), electronegativity, and local softness on the reacting nitrogen, which can predict its susceptibility to electrophilic attack or its ability to form hydrogen bonds. acs.orgfigshare.com Electron-donating groups on the thiophene ring would be expected to increase the electron density on the ring and potentially influence interactions, while electron-withdrawing groups would decrease it. researchgate.net

Steric/Topological Descriptors : These describe the size and shape of the molecule. Examples include molecular weight, molar volume, and connectivity indices. They are used to model how the molecule fits into a binding pocket and to identify potential steric clashes.

Table 3: Relevant Molecular Descriptors and Their Significance

Descriptor TypeExample DescriptorSignificance for Chemical Reactivity and Interaction
ElectronicpKaDetermines the charge state of the amine at physiological pH, crucial for ionic interactions.
Partial Charge on NitrogenInfluences the strength of hydrogen bonding and electrostatic interactions. acs.org
LipophilicLogPGoverns membrane transport and hydrophobic interactions with the target.
StericMolecular VolumeRelates to the "fit" of the analogue within a binding site.
Topological Polar Surface Area (TPSA)Predicts hydrogen bonding capacity and influences cell permeability.

By building a QSAR model, one could quantitatively correlate these descriptors from a series of this compound analogues with their measured biological activity to predict the potency of new designs. nih.gov

Synthetic Strategies for Systematically Altering the Thiophene Ring and Amine Side Chain

The systematic synthesis of analogues is the practical foundation of any SAR study. Various established organic chemistry methods can be employed to modify the this compound scaffold.

Altering the Thiophene Ring:

Electrophilic Aromatic Substitution : The thiophene ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. For example, halogenation (using N-bromosuccinimide or N-chlorosuccinimide) can introduce halogens at the 3- or 4-positions. Friedel-Crafts acylation can introduce acyl groups, which can be further modified.

Metal-Catalyzed Cross-Coupling : Starting from a halogenated thiophene precursor, cross-coupling reactions like Suzuki or Stille coupling can be used to introduce a wide variety of alkyl, aryl, or other functional groups. nih.gov

De Novo Ring Synthesis : To create analogues with different substitution patterns not easily accessible via functionalization, the thiophene ring can be constructed from acyclic precursors. Methods like the Gewald or Paal-Knorr thiophene synthesis allow for significant diversity in the final structure. bohrium.commdpi.com

Altering the Amine Side Chain:

Reductive Amination : A common and versatile method for synthesizing primary, secondary, and tertiary amines. For N-alkylation, this compound can be reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride) to yield the corresponding N-alkylated amine.

Direct N-Alkylation : The primary amine can be directly alkylated using alkyl halides. nih.gov Controlling the degree of alkylation (mono- vs. di-alkylation) can be achieved by carefully managing stoichiometry and reaction conditions. google.com

Side Chain Construction : To alter the length of the side chain, a different synthetic route starting from a suitable thiophene derivative would be required. For example, a Grignard reaction between 2-lithiated-5-methylthiophene and a suitable propylene (B89431) oxide derivative could be a route to modify the chain's structure.

These synthetic strategies provide the chemical tools necessary to create a diverse library of analogues, enabling a thorough investigation of the structure-activity relationships governing the biological profile of compounds based on the this compound scaffold.

Forensic Chemical Analysis and Method Development for 1 5 Methylthiophen 2 Yl Propan 2 Amine

Analytical Challenges Posed by Emerging Thiophenethylamine Derivatives in Forensic Science

The analysis of emerging thiophenethylamine derivatives like 1-(5-Methylthiophen-2-yl)propan-2-amine is fraught with difficulties that complicate their detection and identification in forensic laboratories. numberanalytics.com The primary challenges stem from the constant evolution of the illicit drug market, where new structural analogs appear rapidly to circumvent legal controls. nih.govcfsre.orgoup.com

Key analytical hurdles include:

Structural Isomerism: A significant challenge is the existence of numerous positional isomers. For instance, this compound is an isomer of the more well-known methiopropamine (MPA), which is 1-(thiophen-2-yl)-2-methylaminopropane. heraldopenaccess.us Standard screening techniques like gas chromatography-mass spectrometry (GC-MS) may not easily differentiate between such closely related structures, which can have different legal statuses and pharmacological effects. nih.govacs.org

Lack of Reference Materials: The novelty of these compounds means that certified reference standards are often unavailable. numberanalytics.comnih.govresearchgate.net These standards are crucial for the validation of analytical methods and for the unambiguous confirmation of a substance's identity. nih.govunodc.org Their absence forces laboratories to rely on more complex structural elucidation techniques and hinders the ability to perform quantitative analysis. nih.govresearchgate.net

Limited Toxicological Data: For most emerging NPS, including thiophene (B33073) derivatives, there is a scarcity of pharmacological and toxicological data. numberanalytics.com This makes the interpretation of analytical findings in forensic casework, such as post-mortem investigations or driving under the influence cases, extremely difficult.

Chemical Diversity: The vast range of possible chemical modifications to the thiophenethylamine scaffold makes it difficult to develop comprehensive screening methods capable of detecting all potential analogs. numberanalytics.com Forensic laboratories must constantly update their analytical methodologies to keep pace with these evolving drug trends. ijirt.org

Development and Validation of Forensic Analytical Protocols

In response to the influx of NPS, forensic laboratories must develop and validate robust analytical protocols. uniroma1.itnih.gov The validation process ensures that a method is reliable, reproducible, and fit for its intended purpose, which is a fundamental requirement for the evidence to be admissible in court.

The development of a new analytical protocol for a compound such as this compound would typically involve:

Method Selection: Choosing the appropriate analytical techniques. Given the challenges, a combination of a screening technique (e.g., immunoassay, if available) and a highly specific confirmatory technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or GC-MS is standard practice. umw.edu.pl

Sample Preparation: Developing efficient extraction procedures to isolate the target analyte from complex matrices such as blood, urine, or seized drug powders.

Optimization: Fine-tuning instrumental parameters, such as chromatographic conditions (column type, mobile phase) and mass spectrometer settings, to achieve optimal sensitivity, selectivity, and resolution.

Validation: The method is rigorously validated by assessing key performance characteristics, including:

Specificity and Selectivity

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Linearity and Calibration Model

Accuracy and Precision

Matrix Effects

Stability of the analyte in the biological matrix

Validated protocols are essential for providing reliable qualitative identification and accurate quantitative results, which are critical for legal proceedings. uniroma1.it

Application of Hyphenated Techniques (GC-MS, LC-MS/MS) for Detection in Complex Matrices

Hyphenated chromatographic and mass spectrometric techniques are the gold standard in forensic toxicology for the detection of NPS. numberanalytics.comoup.com They combine the powerful separation capabilities of chromatography with the high sensitivity and specificity of mass spectrometry. umw.edu.pl

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and thermally stable compounds like thiophenethylamines. numberanalytics.com The substance is first vaporized and separated on a chromatographic column before being fragmented and detected by the mass spectrometer. The resulting mass spectrum, which shows the mass-to-charge ratio of the fragment ions, provides a chemical fingerprint that can be compared to a library for identification. In the analysis of a related isomer, 2-methiopropamine (2-MPA), a major peak was observed at a retention time of 2.88 minutes. heraldopenaccess.usresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly valuable for analyzing non-volatile or thermally labile compounds and is often more sensitive than GC-MS. uniroma1.it LC-MS/MS has become a benchmark for both qualitative and quantitative NPS analysis. uniroma1.it It offers high specificity by monitoring specific precursor-to-product ion transitions, which minimizes interference from the sample matrix. This is crucial when analyzing complex biological samples like blood or urine. bohrium.comresearchgate.net

The table below shows predicted mass spectrometry data for this compound, which is essential for developing targeted LC-MS/MS methods.

Adductm/z (Mass-to-Charge Ratio)Predicted CCS (Ų)
[M+H]+156.08415133.2
[M+Na]+178.06609141.2
[M-H]-154.06959136.9
[M+K]+194.04003138.9

Data sourced from PubChem. uni.lu CCS: Collision Cross Section.

Spectroscopic Fingerprinting (FTIR, Raman, NMR) for Identification

When reference standards are unavailable, spectroscopic techniques are indispensable for the de novo structural elucidation and identification of NPS. nih.gov These methods provide detailed information about the molecule's chemical structure.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide a molecular fingerprint based on the absorption or scattering of infrared radiation by the molecule's chemical bonds. They are excellent for identifying functional groups and can be used as rapid screening tools, particularly for seized powders. researchgate.net In a case involving the related compound 2-MPA, FTIR was used to confirm its presence in seized tablets. heraldopenaccess.us

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful analytical tools for unambiguous structural identification. rsc.org It provides detailed information about the chemical environment of atoms (specifically hydrogen and carbon) within a molecule. Crucially, NMR can differentiate between positional isomers without the need for a reference standard, making it invaluable for NPS analysis. nih.govrsc.orgnih.gov For example, 1H-NMR was used as a final confirmatory technique to identify 2-MPA in a fatal intoxication case, highlighting its definitive capability. heraldopenaccess.us The development of smaller, more accessible low-field NMR instruments shows promise for wider adoption in forensic laboratories. nih.gov

The following table summarizes the primary uses of these spectroscopic techniques in the forensic analysis of this compound.

TechniqueInformation ProvidedPrimary Forensic Application
FTIRFunctional group identification (e.g., amine, C-S bond)Rapid screening of seized materials; confirmation of class. heraldopenaccess.us
RamanMolecular structure and bond vibrationsNon-destructive analysis of samples; complementary to FTIR. researchgate.net
NMRPrecise atomic connectivity and 3D structureUnambiguous identification; definitive differentiation of isomers. rsc.orgnih.gov

Role of Reference Standards and Databases in Forensic Identification

Reference standards are materials of known identity and purity that are essential for the accurate identification and quantification of drugs in forensic laboratories. researchgate.netunodc.org When analyzing for this compound, comparison of analytical data (e.g., retention time, mass spectrum) to that of a certified reference standard is the most straightforward and legally robust method of confirmation. nih.gov

However, the rapid emergence of NPS means that these standards are often not yet commercially available or are prohibitively expensive when a new compound first appears. nih.govresearchgate.net This gap creates a significant challenge for forensic labs. numberanalytics.com To mitigate this, several strategies are employed:

Collaboration: Forensic laboratories, public health agencies, and reference material manufacturers collaborate to quickly identify new threats, synthesize standards, and disseminate information. youtube.com

Spectral Databases: The development of comprehensive, high-quality spectral databases (MS, FTIR, NMR) is critical. nih.gov These databases allow laboratories to compare the spectra of an unknown substance with a library of known compounds. Even if a physical standard is not on-site, a match to a trusted database entry can provide a high degree of confidence in the identification. nih.gov Field-strength independent NMR spectral libraries have been proposed to facilitate data sharing across labs with different instrumentation. nih.gov

Chemometric Approaches for Classification and Interpretation of Forensic Data

Chemometrics utilizes mathematical and statistical methods to extract maximum relevant information from chemical data. ijlsci.in In the context of NPS, where data can be complex and subtle differences can be forensically significant, chemometrics is a powerful tool.

Applications relevant to the analysis of this compound include:

Isomer Differentiation: Machine learning algorithms, such as the Random Forest classifier, have been successfully applied to mass spectrometry data to differentiate positional ring isomers of NPS that are otherwise difficult to distinguish. nih.govacs.org This approach could be used to build a model that reliably separates this compound from its various isomers based on subtle, reproducible differences in their fragmentation patterns. nih.gov

Classification of Unknowns: Techniques like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) can be used to analyze spectroscopic data (e.g., from Raman or FTIR) to classify an unknown substance into a particular chemical family (e.g., thiophenethylamines). researchgate.net This can provide valuable preliminary information and guide further confirmatory testing.

The integration of chemometrics provides a more objective and statistically robust approach to data analysis, enhancing the reliability of forensic findings in the challenging field of NPS. researchgate.netijlsci.in

Conclusion and Future Directions in Research on 1 5 Methylthiophen 2 Yl Propan 2 Amine

Summary of Current Academic Knowledge and Research Gaps

Academic and scientific literature focusing specifically on 1-(5-Methylthiophen-2-yl)propan-2-amine is sparse. Unlike its close analog, methiopropamine (MPA), which has been the subject of numerous studies, this particular compound remains largely uncharacterized. The primary research gap is the near-complete absence of empirical data regarding its pharmacological, toxicological, and metabolic profiles. While it is classified as a novel psychoactive substance (NPS) and an analog of methamphetamine, this categorization is based on structural similarity rather than detailed scientific investigation. nih.gov

The current understanding is therefore inferential, relying on data from related thiophene (B33073) compounds. This creates a significant knowledge deficit, hindering forensic identification, clinical management, and a fundamental understanding of its mechanism of action. The critical need for foundational research—from basic chemical characterization to in-depth pharmacological studies—cannot be overstated.

Recommendations for Advanced Synthetic Methodologies

The synthesis of thiophene analogs of amphetamines has been documented, providing a basis for developing advanced methodologies for this compound. nih.gov Traditional routes, such as the Paal-Knorr thiophene synthesis, involve the reaction of 1,4-dicarbonyl compounds with a sulfur source like phosphorus pentasulfide. pharmaguideline.comderpharmachemica.com

Future research should aim to refine these methods for higher efficiency, purity, and scalability. Recommendations for advanced synthetic approaches include:

Flow Chemistry: Implementing continuous flow reactors could offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, reduced byproduct formation, and enhanced safety.

Catalytic C-H Activation: Exploring modern catalytic methods for the direct functionalization of the thiophene ring could provide more efficient and atom-economical pathways to the target molecule and its derivatives.

Enzymatic Synthesis: Biocatalytic methods, using enzymes like transaminases, could offer highly stereoselective routes to produce specific enantiomers of the compound, which is crucial for detailed pharmacological evaluation.

Synthetic ApproachPotential AdvantagesKey Research Focus
Flow Chemistry Enhanced safety, higher yield, improved purity, scalability.Optimization of reactor design and reaction conditions.
Catalytic C-H Activation High atom economy, reduced waste, novel derivatization.Development of selective catalysts for thiophene functionalization.
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, green chemistry.Screening and engineering of suitable enzymes (e.g., transaminases).

Future Directions in Analytical Characterization and Metabolite Profiling

Definitive analytical identification is paramount for forensic science and clinical toxicology. While standard techniques used for other NPS are applicable, specific methods for this compound need to be developed and validated. researchgate.net

Advanced Analytical Techniques: Future work should focus on establishing a comprehensive analytical profile using methods such as:

Gas Chromatography-Mass Spectrometry (GC-MS): To determine its electron ionization (EI) fragmentation pattern. southernforensic.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For high-sensitivity detection in complex biological matrices. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide unambiguous structural elucidation. southernforensic.org

Fourier-Transform Infrared Spectroscopy (FTIR): To characterize its vibrational modes for reference purposes. researchgate.net

Metabolite Profiling: Understanding the metabolic fate of this compound is critical. There is currently no metabolic data available. Future research should employ established in-vitro and in-vivo models to identify key metabolites. frontiersin.org

In-Vitro Studies: Incubations with human liver microsomes (HLM) or hepatocytes can identify primary Phase I (e.g., hydroxylation, N-dealkylation) and Phase II (e.g., glucuronidation) metabolites. nih.govfrontiersin.org

High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS are essential for the structural elucidation of unknown metabolites from complex biological samples. nih.gov

In-Silico Prediction: Metabolic prediction software can guide the search for likely metabolites in biological samples.

Based on analogs, likely metabolic pathways would involve hydroxylation of the thiophene ring or alkyl chain, and N-deamination. wikipedia.org Identifying unique metabolites is crucial for extending the detection window in toxicological screenings. frontiersin.org

Prospects for Computational Modeling in Predictive Chemistry

Given the lack of empirical data, computational modeling offers a powerful, predictive approach to hypothesize the properties of this compound.

Molecular Docking: Docking studies can predict the binding affinity and orientation of the compound at various monoamine transporters (dopamine, norepinephrine, serotonin) and receptor sites. nih.gov This can provide initial insights into its potential mechanism of action and psychoactive effects, allowing for comparison with known stimulants like methamphetamine. longdom.org

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models based on a library of related thiophene analogs, it may be possible to predict the potency and activity profile of this specific molecule. mdpi.com

Spectrum Prediction: The emergence of AI and deep learning tools like NPS-MS and PS²MS allows for the in silico prediction of mass spectra from a chemical structure alone. acs.orgacs.orgnih.gov Generating a predicted MS/MS spectrum for this compound could create a provisional library entry to aid forensic chemists in its identification before a physical standard is available. These models can significantly accelerate the identification of novel, uncharacterized substances. ualberta.ca

Computational MethodApplicationExpected Outcome
Molecular Docking Binding pose and affinity prediction.Hypothesis of primary pharmacological targets (e.g., DAT, NET, SERT).
QSAR Modeling Prediction of biological activity.Estimation of potency relative to known amphetamine analogs.
AI-Powered MS Prediction Generation of predicted mass spectra.Provisional identification of the compound in the absence of a reference standard.

Importance of Interdisciplinary Research for Novel Chemical Entities

Addressing the challenges posed by a novel compound like this compound requires a concerted, interdisciplinary effort. The solution to complex scientific problems often lies beyond the scope of a single discipline. nih.govnsf.gov A collaborative research framework is essential for a holistic understanding.

Chemistry & Pharmacology: Synthetic chemists are needed to produce high-purity standards for study, while pharmacologists can then investigate the compound's effects in cellular and animal models.

Analytical Toxicology & Computer Science: Toxicologists require the reference materials from chemists to develop detection methods. Collaboration with computer scientists can accelerate this process through the development of predictive models for spectral data and metabolic pathways. mdpi.com

Public Health & Law Enforcement: Data generated by this scientific consortium can inform public health officials about potential risks and provide law enforcement with the tools for accurate identification, creating a feedback loop that guides future research priorities.

By integrating expertise from diverse fields, the scientific community can move from a reactive to a proactive stance, more effectively anticipating and addressing the challenges presented by the continuous emergence of new chemical entities. mdpi.com

Q & A

Basic Research Question

  • 1H NMR : The methyl group on the thiophene ring (δ ~2.3 ppm) and the propan-2-amine protons (δ ~1.2–1.4 ppm for CH₃; δ ~2.6–3.0 ppm for NH and CH) provide diagnostic signals. Compare with analogs like 1-(ethylsulfanyl)propan-2-amine (δ shifts due to sulfur vs. thiophene electronic effects) .
  • MS : ESI+ mode shows [M+H]+ at m/z 170.1 (C₉H₁₃NS). Fragmentation patterns (e.g., loss of CH₃ or thiophene ring cleavage) differentiate isomers like 1-(4-methylthiophen-2-yl)propan-2-amine .

What methodologies are recommended for assessing the biological activity of this compound in receptor-binding studies?

Advanced Research Question

  • In vitro assays : Use radioligand displacement (e.g., [³H]serotonin or dopamine receptors) to evaluate affinity. Cross-reference with structural analogs like 1-(benzofuran-5-yl)propan-2-amine, which shows serotonergic activity via furan ring interactions .
  • Metabolic stability : Perform hepatic microsome assays (human/rat) with LC-HR-MS to identify phase I/II metabolites. For example, thiophene ring oxidation or N-demethylation pathways may mirror those of 5-APB analogs .

How can computational modeling predict the physicochemical properties and reactivity of this compound?

Advanced Research Question

  • QSAR models : Use DFT calculations (e.g., Gaussian 09) to compute electronic parameters (HOMO-LUMO gaps, dipole moments) and correlate with experimental logP or pKa. Compare with sulfur-containing analogs like 1-(phenylsulfanyl)propan-2-amine .
  • Molecular docking : Simulate interactions with serotonin receptors (5-HT2A/2B) using AutoDock Vina. The thiophene ring’s electron-rich π-system may enhance binding vs. phenyl or furan analogs .

What strategies resolve contradictions between in vitro and in vivo data for thiophene-derived amines?

Advanced Research Question

  • Pharmacokinetic profiling : Measure bioavailability (plasma/tissue distribution) via LC-MS/MS. Thiophene’s lipophilicity may enhance CNS penetration but reduce metabolic stability .
  • Species-specific metabolism : Compare rodent vs. human CYP450 isoform activity. For instance, 5-methylthiophene may undergo unique oxidative pathways in humans, as seen in 5-Fluoro-AMT studies .

How can enantiomeric resolution of this compound be achieved, and what are the implications for pharmacological activity?

Advanced Research Question

  • Chiral chromatography : Use a Chiralpak AD-H column with hexane:isopropanol (95:5) + 0.1% diethylamine. Monitor enantiomers via CD detection.
  • Biological implications : Compare (R)- and (S)-enantiomers in receptor-binding assays. For example, (S)-enantiomers of related amines (e.g., 1-(2,5-dimethylphenyl)-2-methylpropan-1-amine) show higher receptor selectivity .

What analytical workflows validate the purity of this compound in compliance with regulatory standards?

Basic Research Question

  • HPLC-UV/HRMS : Use a C18 column (ACN:water + 0.1% formic acid) to detect impurities (e.g., unreacted thiophene precursors). Reference USP standards for related amines (e.g., 1-(4-methoxyphenyl)propan-2-amine) .
  • Regulatory alignment : Cross-check against controlled substance lists (e.g., DOI, DOC analogs in Schedule I) to ensure compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.